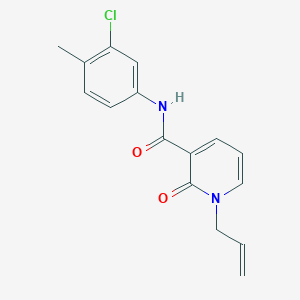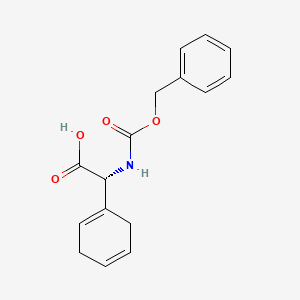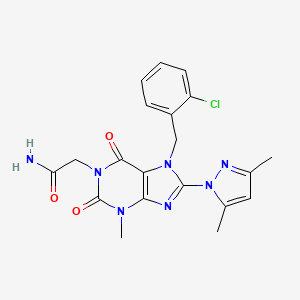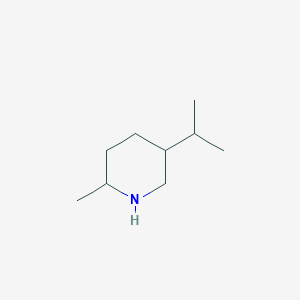
1-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, also known as 1-allyl-3-chloro-4-methylphenyl-2-oxo-1,2-dihydropyridine-3-carboxamide, is a synthetic organic compound with a wide range of applications in scientific research. It is a potential anti-inflammatory agent and has been the subject of numerous studies due to its potential to be used as a drug. This compound has a unique structure, with a large number of functional groups, and its properties have been extensively studied.
Applications De Recherche Scientifique
Double Bond Migration in N-allylic Systems
Research on N-allyl compounds has explored the isomerization of N-allyl systems, including amines, imines, amides, and carbamates, to their corresponding N-(1-propenyl) counterparts. This transformation, catalyzed by transition metal complexes, is crucial for the selective synthesis of enamines, enamides, and other compounds. Such isomerizations have applications in creating stereochemically complex structures, highlighting the potential for compounds like "1-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide" to serve as intermediates in synthesizing biologically active molecules or materials with specific structural properties (Krompiec et al., 2008).
Synthetic Applications and Biological Activity
The stereochemistry and reactivity of phenylpiracetam, a pyrrolidin-2-one derivative, have been thoroughly investigated, showing how structural modifications can impact biological properties. This research underscores the importance of stereochemistry in designing CNS-active drugs and might suggest similar potential for structural analogs, including "1-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide" in medicinal chemistry applications (Veinberg et al., 2015).
Degradation and Stability Studies
Investigations into the thermal degradation of polymers like poly(vinyl chloride) (PVC) have revealed insights into how structural defects and the presence of certain functional groups influence material stability and decomposition pathways. These studies are essential for understanding the behavior of complex organic molecules under various conditions, potentially informing the stability and degradation behavior of "1-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide" (Starnes, 2002).
Synthesis and Transformation of Heterocyclic Systems
The synthesis and chemical transformations of 4-phosphorylated derivatives of 1,3-azoles have been explored, highlighting methods to create compounds with significant chemical and biological properties. Such research points to the versatility of heterocyclic compounds in drug development and material science, potentially relevant to the chemistry and applications of "1-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide" (Abdurakhmanova et al., 2018).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-3-8-19-9-4-5-13(16(19)21)15(20)18-12-7-6-11(2)14(17)10-12/h3-7,9-10H,1,8H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCJXPRXFXNDSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666614 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,4-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2806798.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2806799.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2806803.png)
![2-methyl-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2806804.png)
![4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2806806.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2806809.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2806810.png)
![4-[(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)oxy]benzoic acid](/img/structure/B2806812.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide](/img/structure/B2806815.png)
![N-(4-butylphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2806816.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluorobenzyl)thiophene-2-carboxamide](/img/structure/B2806818.png)
